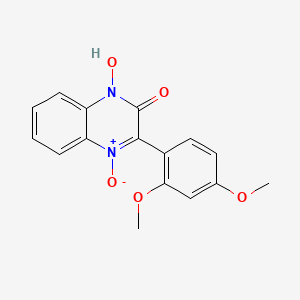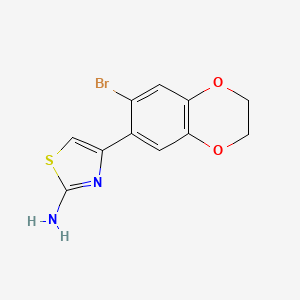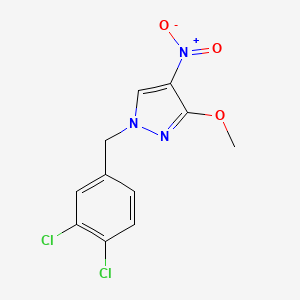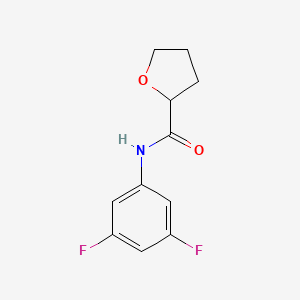
2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide
Übersicht
Beschreibung
2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide, also known as TFMPP, is a synthetic drug that belongs to the chemical class of phenethylamines. It was first synthesized in the 1970s and gained popularity as a recreational drug in the late 1990s and early 2000s. However, TFMPP has also been studied for its potential scientific research applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, meaning that it activates these receptors to a lesser extent than full agonists such as serotonin. It also has some affinity for other serotonin receptors, including the 5-HT1A and 5-HT1B receptors. 2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide has been shown to increase the release of serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide has been reported to produce a range of effects, including euphoria, stimulation, and altered perception. It may also cause side effects such as nausea, vomiting, and anxiety. However, the exact biochemical and physiological effects of 2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide are not well understood, and further research is needed to fully elucidate its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide in laboratory experiments is its ability to selectively activate serotonin receptors, which can help researchers study the role of these receptors in various physiological and pathological processes. However, 2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide also has limitations, including its potential for producing non-specific effects and its relatively short half-life in the body.
Zukünftige Richtungen
There are several potential future directions for research on 2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide. One area of interest is the development of more selective agonists and antagonists for serotonin receptors, which could help researchers better understand the roles of these receptors in the brain. Another area of interest is the use of 2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide in the study of psychiatric disorders such as depression and anxiety, where serotonin dysregulation is thought to play a role. Finally, further research is needed to fully elucidate the biochemical and physiological effects of 2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide and its potential for therapeutic use.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide has been studied for its potential use as a research tool in neurochemistry and pharmacology. It has been shown to interact with serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
2-phenyl-N-(3,4,5-trimethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-15(13-9-7-6-8-10-13)19(21)20-14-11-16(22-2)18(24-4)17(12-14)23-3/h6-12,15H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENFCYKXYIXLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234732.png)
![2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234739.png)


![2-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234753.png)

![4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4234779.png)
![5-bromo-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234780.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4234792.png)
![2-(4-chlorophenyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234799.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4234806.png)

![3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4234832.png)